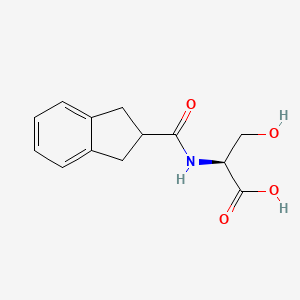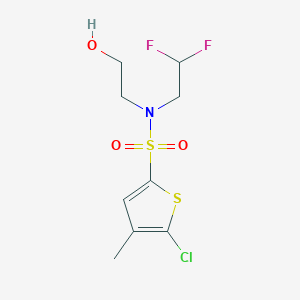![molecular formula C11H16N2O4S B6644902 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group and a hydroxy-methyloxolan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Hydroxy-Methyloxolan Moiety: This step usually involves the reaction of a suitable diol with a protecting group, followed by selective oxidation and reduction steps to introduce the hydroxy and methyl groups.
Sulfonamide Formation: The sulfonamide group is introduced by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.
Coupling Reaction: The final step involves coupling the hydroxy-methyloxolan moiety with the pyridine sulfonamide through a nucleophilic substitution reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The sulfonamide group can undergo reduction to form corresponding amines under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄ (potassium permanganate)
Reducing Agents: H₂/Pd-C (hydrogenation over palladium on carbon)
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The sulfonamide group can interact with various biological targets, making it useful in studying enzyme functions and protein interactions.
Medicine
Medically, derivatives of this compound are explored for their potential therapeutic properties. The sulfonamide group is known for its antibacterial activity, and modifications of this compound could lead to new antibiotics or other therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide exerts its effects involves interactions with biological macromolecules. The sulfonamide group can form hydrogen bonds and ionic interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The hydroxy-methyloxolan moiety can enhance solubility and facilitate cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
N-[(2-hydroxyethyl)methyl]pyridine-3-sulfonamide: Similar structure but with a simpler hydroxyethyl group.
N-[(3-hydroxypropyl)methyl]pyridine-3-sulfonamide: Features a longer hydroxypropyl chain.
N-[(3-hydroxy-2-methylpropyl)methyl]pyridine-3-sulfonamide: Similar but with a different branching pattern.
Uniqueness
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide is unique due to its specific combination of a hydroxy-methyloxolan moiety and a pyridine sulfonamide. This combination provides a balance of hydrophilicity and reactivity, making it versatile for various applications.
Propiedades
IUPAC Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-9-11(14,4-6-17-9)8-13-18(15,16)10-3-2-5-12-7-10/h2-3,5,7,9,13-14H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNRZIBBQQYEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNS(=O)(=O)C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol](/img/structure/B6644821.png)
![(2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644846.png)
![2-[(3-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644850.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644858.png)
![2-chloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline](/img/structure/B6644861.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644865.png)
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)

![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)


![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)
